3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride
Overview
Description
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C23H32ClNO3 and its molecular weight is 406 g/mol. The purity is usually 95%.
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Biological Activity
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride, commonly referred to as a derivative of a benzoic acid compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, particularly its effects on cellular mechanisms and potential therapeutic applications.
- Molecular Formula : C23H31NO3
- Molecular Weight : 369.50 g/mol
- CAS Number : 214601-17-9
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Tyrosine Kinase Activity : Similar compounds have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation. For example, derivatives targeting EGFR have demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis through caspase activation .
- Anti-proliferative Effects : Studies have highlighted the anti-proliferative properties of related benzoate derivatives. The compound's structural characteristics suggest it may interact with cellular receptors or enzymes involved in cell cycle regulation, leading to reduced tumor growth .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxicity and anti-proliferative effects of the compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 15.2 | EGFR inhibition |
HepG2 (Liver) | 12.5 | Apoptotic pathway activation |
HCT-116 (Colon) | 10.8 | Caspase activation |
These results indicate a promising profile for the compound as a potential therapeutic agent against various cancers.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the side chains and functional groups significantly influence the biological activity of benzoic acid derivatives. For instance, the presence of the bis(isopropyl) amino group enhances binding affinity and selectivity towards target receptors .
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Case Study on EGFR Inhibition : A study involving a benzoate derivative demonstrated significant inhibition of EGFR in A549 cells, leading to increased apoptosis rates compared to control groups .
- Combination Therapy : A combination of this compound with standard chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models, suggesting synergistic effects that warrant further investigation .
Properties
IUPAC Name |
methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.ClH/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;/h6-12,15-17,20,25H,13-14H2,1-5H3;1H/t20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILWVYLDCFYYGU-VEIFNGETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.